molecular formula C11H13BrN2O2 B581311 N-(2-Bromo-5-formylpyridin-3-yl)pivalamide CAS No. 1142192-34-4

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Cat. No. B581311
CAS RN: 1142192-34-4
M. Wt: 285.141
InChI Key: GNGDIUMPJFTUSP-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide is a chemical compound with the empirical formula C11H13BrN2O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide is 285.14 . The SMILES string representation of the molecule is CC(C)(C)C(=O)Nc1cc(C=O)cnc1Br .


Physical And Chemical Properties Analysis

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide is a solid substance . Its molecular formula is C11H13BrN2O2 and it has a molecular weight of 285.14 .

Scientific Research Applications

Hydrolysis Methodology

  • Pivalamide Hydrolysis : A simple methodology for pivalamide hydrolysis has been discovered using Fe(NO3)3 in MeOH. This involves the pivalamido group of derivatives such as 2-pivalamido-3H-pyrimidin-4-ones or fused 2-pivalamido-3H-pyrimidin-4-ones like 2-pivalamido-3H-quinazolin-4-ones and 2-pivalamido-3H-pteridines being hydrolyzed under these conditions to afford the corresponding amine (Bavetsias, Henderson, & McDonald, 2004).

Nucleophilic Behavior and Antibacterial Evaluation

  • Nucleophilic Behavior : N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)-pivalamide displayed strong nucleophilic behavior in reactions with various compounds. The resulting products were evaluated for their antibacterial properties, showing significant inhibition activity against certain bacteria (Al-Romaizan, 2019).

Synthesis of Biologically Active Derivatives

  • Benzothiazole Pyridine Derivatives : The compound 2-amino-5-formylpyridine-3-carbonitrile, derived from a similar structure, was found to be potent in a series of biologically active derivatives, indicating its potential in pharmaceutical applications (Jemmezi et al., 2014).

Photo-induced Cytotoxic and Clastogenic Activities

  • Cytotoxicity in Cancer Therapy : Certain derivatives, such as N-[6-(pivalamino)acridin-3-yl]pivalamide, displayed specific cytotoxicity on CHO cells, suggesting their potential use in anticancer chemotherapy. The presence of 1,1-dimethylethyl substituents was hypothesized to be responsible for strong nonclastogenic cytotoxicity (Benchabane et al., 2009).

Antifungal Properties

  • Antifungal Bromopyrrole Alkaloids : In a study involving sponge-derived bromopyrrole alkaloids, compounds structurally related to N-(2-Bromo-5-formylpyridin-3-yl)pivalamide exhibited effective antifungal activity against Candida albicans (Zhu et al., 2016).

Synthesis and Characterization of Complexes

  • Cobalt(II) Complexes with Pivalamide Groups : The synthesis and characterization of cobalt(II) complexes with pivalamide groups demonstrated selective formation of six- and seven-coordinate cobalt(II) complexes, indicating its versatility in coordination chemistry (Matsumoto et al., 2012).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Sens. 1 . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-(2-bromo-5-formylpyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-11(2,3)10(16)14-8-4-7(6-15)5-13-9(8)12/h4-6H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGDIUMPJFTUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673936
Record name N-(2-Bromo-5-formylpyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

CAS RN

1142192-34-4
Record name Propanamide, N-(2-bromo-5-formyl-3-pyridinyl)-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-5-formylpyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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